Dimethyl aminoterephthalate
Description
Historical Context and Evolution of Terephthalate (B1205515) Derivatives in Research
The story of terephthalate derivatives begins with the discovery and industrialization of terephthalic acid, an organic compound with the formula C₆H₄(CO₂H)₂. wikipedia.org While not known to occur naturally, its synthesis and subsequent use became critically important after World War II. wikipedia.orgnih.gov The initial production methods involved the oxidation of p-xylene (B151628) using nitric acid. wikipedia.org A significant breakthrough came in 1955 with the development of the Amoco process, which allowed for the direct, bromide-catalyzed air oxidation of p-xylene to terephthalic acid, a method that is now widely used globally. wikipedia.org
The primary driver for this industrial-scale production was the synthesis of polyethylene (B3416737) terephthalate (PET). wikipedia.org First prepared in England in the 1940s, PET's exceptional properties, such as stiffness, strength, and resistance to wrinkling, led to its widespread adoption. britannica.com Marketed under names like Terylene and Dacron, PET quickly became the world's most produced synthetic fiber by weight and value, finding use in everything from clothing and carpets to industrial applications like seat belts and conveyor belts. britannica.com
The extensive use and production of PET and its precursor, terephthalic acid, naturally led researchers to explore a wide range of derivatives. researchgate.net By modifying the core terephthalate structure, scientists aimed to create new materials with tailored properties. This exploration led to the synthesis of various esters, amides, and other functionalized molecules. researchgate.net Dimethyl terephthalate, a closely related compound, was a key intermediate in early PET production processes. wikipedia.orgmdpi.com The introduction of other functional groups, such as the amino group in Dimethyl aminoterephthalate, represented a further evolution, opening up new avenues for creating complex polymers, dyes, and functional materials beyond the scope of simple polyesters. ontosight.airesearchgate.net
Significance of this compound within Contemporary Chemical Science
In modern chemical science, this compound (DMBD) is recognized as a crucial molecular building block, primarily due to the versatility of its functional groups. ontosight.ainih.gov The aromatic ring provides rigidity, while the amino group and the two methyl ester groups offer reactive sites for a variety of chemical transformations. ontosight.ai
One of the most prominent areas of its application is in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are highly porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com The specific structure of this compound allows it to act as an organic linker, connecting metal centers to form one, two, or three-dimensional structures. mdpi.comnih.govacs.org These MOFs are investigated for a multitude of applications, including gas storage and separation, catalysis, and chemical sensing. mdpi.comnih.gov For instance, research has shown the synthesis of MOF isomers using 2-aminoterephthalic acid (the hydrolyzed form of this compound) and zinc ions, where the resulting framework exhibits specific adsorption properties for gases like carbon dioxide. nih.govacs.org
Furthermore, the compound is a key component in the field of materials science for producing specialized polymers like polyesters and polyamides. ontosight.ai Its derivatives are also central to the development of advanced functional materials. The inherent fluorescence of aminoterephthalate derivatives makes them attractive for creating optoelectronic devices, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. uctm.edu Researchers have synthesized and studied bifluorophores—molecules containing two fluorescent units—using this compound as a donor fluorophore, demonstrating efficient energy transfer for potential use as pH-probes. uctm.edu
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape for this compound is dynamic, with a strong focus on creating sophisticated functional materials. A major trend is its use as a precursor for synthesizing functionalized linkers for MOFs. acs.orgnih.gov By modifying the amino group, for example, by converting it to a secondary or tertiary amine, researchers can fine-tune the properties of the resulting MOFs. rsc.org This post-synthetic or direct modification can alter the framework's catalytic activity, adsorption specificity, or photophysical behavior. researchgate.net For example, iridium complexes have been incorporated into MOFs derived from 2-aminoterephthalate to create catalysts for the synthesis of secondary amines. researchgate.net
Another significant trend is the exploration of its luminescent properties for sensing and light-emitting applications. uctm.eduacs.org Studies combining spectroscopy and computational methods investigate how the position of the amino group on the terephthalic acid structure affects its photophysical properties. acs.orgnih.gov This fundamental understanding is crucial for designing new materials for applications like photocatalysis or LEDs. acs.orgnih.gov Research into cocrystals of this compound with other organic molecules, such as 1,2,4,5-tetracyanobenzene, has shown that it is possible to modulate the luminescent properties of the resulting materials through crystal engineering. rsc.orgresearchgate.net
The compound also continues to be an important intermediate in organic synthesis. It is used in the preparation of more complex molecules, such as imidazotetrazinones and aminoquinazolines, which are investigated for their potential biological activities. chemicalbook.com A method for producing this compound via the catalytic hydrogenation of Dimethyl nitroterephthalate has been developed, achieving high purity and yield, which supports its availability for these diverse research applications. google.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
This table outlines the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | dimethyl 2-aminobenzene-1,4-dicarboxylate | nih.gov |
| Molecular Formula | C₁₀H₁₁NO₄ | nih.gov |
| Molecular Weight | 209.20 g/mol | nih.govchemscene.com |
| Appearance | White solid/powder | google.comrsc.org |
| Melting Point | 127-130 °C | chemicalbook.comsigmaaldrich.com |
| Solubility | Insoluble in water | chemicalbook.com |
| CAS Number | 5372-81-6 | nih.govchemicalbook.com |
Table 2: Selected Research Findings Involving this compound
This table summarizes key findings from various research studies utilizing this compound or its direct derivatives.
| Research Area | Key Finding | Application/Significance | Source(s) |
| Metal-Organic Frameworks (MOFs) | Used as a linker (as 2-aminoterephthalic acid) with Zinc to form MOF isomers with either Kagome or tetragonal topology depending on the solvent. | Directing the synthesis of specific MOF structures for applications like gas adsorption. | nih.govacs.org |
| Luminescent Materials | Forms charge-transfer cocrystals with 1,2,4,5-tetracyanobenzene (TCNB), exhibiting tunable luminescent properties. | Development of new organic optical materials through crystal engineering. | rsc.orgresearchgate.net |
| Fluorescent Sensors | Incorporated as a donor fluorophore in a bifluorophore system that demonstrates efficient energy transfer (89%). | Creation of pH-probes that function via an "off-on" fluorescence sensing mechanism. | uctm.edu |
| Polymer Chemistry | Serves as a key monomer for the production of various polyesters and polyamides. | Synthesis of polymers with tailored properties such as high mechanical strength and thermal stability. | ontosight.ai |
| Catalysis | Used to construct a bifunctional Iridium-Zr-MOF catalyst. | Enables one-pot, three-step cascade reactions for the chemoselective synthesis of secondary amines. | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
dimethyl 2-aminobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSKDXUDARIMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022225 | |
| Record name | Dimethyl aminoterephthalate | |
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Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5372-81-6 | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |
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| Record name | Dimethyl aminoterephthalate | |
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| Record name | Dimethyl aminoterephthalate | |
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| Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |
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| Record name | Dimethyl aminoterephthalate | |
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| Record name | Dimethyl 2-aminoterephthalate | |
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| Record name | DIMETHYL AMINOTEREPHTHALATE | |
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Synthetic Methodologies and Reaction Pathways of Dimethyl Aminoterephthalate
Established Synthetic Routes for Dimethyl Aminoterephthalate
The traditional synthesis of this compound relies on well-documented chemical transformations, primarily involving the reduction of a nitro functional group.
Catalytic Hydrogenation of Dimethyl Nitroterephthalate
A prominent and widely utilized method for synthesizing this compound is the catalytic hydrogenation of dimethyl nitroterephthalate. google.com This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a noble metal catalyst.
The reaction typically proceeds by dissolving dimethyl nitroterephthalate in a suitable solvent, such as isopropanol (B130326). google.com A noble metal catalyst, commonly palladium or platinum, is then introduced into the reactor. The reaction is carried out under controlled temperature and pressure, with hydrogen gas being introduced to facilitate the reduction. google.com
A specific patented method details dissolving dimethyl nitroterephthalate in isopropanol and adding the mixture to a hydrogenation kettle with a catalyst. google.com Hydrogen is then introduced to initiate the hydrogenation process, which is followed by cooling, centrifugation, and drying to obtain this compound. google.com This particular method boasts a raw material conversion rate of 100%, yielding a white powder product with a chromatographic purity of 99% or higher and a yield of 95% or more. google.com
| Parameter | Value/Condition |
| Starting Material | Dimethyl nitroterephthalate |
| Reagents | Hydrogen gas, Noble metal catalyst (e.g., Palladium, Platinum) |
| Solvent | Isopropanol |
| Temperature | 80 ± 5 °C |
| Pressure | 0.3 - 1.0 MPa |
| Outcome | Raw material conversion rate of 100%; Product purity ≥ 99%; Yield ≥ 95% |
Multi-step Organic Synthesis Procedures
This compound can also be synthesized through multi-step organic synthesis, which often begins with a more readily available starting material like dimethyl terephthalate (B1205515). google.com A common sequence involves nitration followed by reduction.
The initial step is the nitration of dimethyl terephthalate, which introduces a nitro group onto the aromatic ring to form dimethyl 2-nitroterephthalate. This is then followed by a reduction step, where the nitro group is converted to an amino group. google.com This reduction can be achieved through catalytic hydrogenation, as previously described, or by using other reducing agents like iron in the presence of ammonium (B1175870) chloride. chemicalbook.com
One documented procedure involves the reduction of dimethyl 2-nitroterephthalate using iron and ammonium chloride in an ethanol (B145695)/water solvent mixture. chemicalbook.com The reaction is heated to reflux, and after completion, the product is isolated to give a high yield of this compound. chemicalbook.com
Multi-step synthesis provides a versatile approach, allowing for the preparation of this compound from different precursors through a series of well-established organic reactions. medium.comscribd.comyoutube.com
Esterification and Amination Reactions in this compound Synthesis
The synthesis of this compound can also be approached through reactions involving esterification and amination. While direct amination of terephthalic acid or its dimethyl ester is challenging, a common strategy involves the use of 2-aminoterephthalic acid as a starting material.
The carboxylic acid groups of 2-aminoterephthalic acid can be esterified to form this compound. This is typically achieved by reacting 2-aminoterephthalic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.
Alternatively, a process can start from dimethyl terephthalate, proceed through nitration and reduction to form this compound, which can then be used in further reactions like Buchwald-Hartwig amination to create more complex molecules. This highlights the role of this compound as a key intermediate whose synthesis is a critical step in a longer synthetic sequence.
Advanced Synthetic Strategies and Modifications
To improve efficiency, yield, and environmental friendliness, advanced synthetic strategies for this compound and its derivatives are being explored.
One-Pot Synthesis Approaches for this compound Derivatives
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers a more streamlined and efficient approach. researchgate.net For the synthesis of derivatives of this compound, one-pot methods are particularly advantageous.
For instance, a one-pot synthesis of N-cycloalkyl-2-aminoterephthalate dimethyl esters involves suspending this compound in an anhydrous solvent, followed by the addition of other reagents to achieve the desired N-alkylation. researchgate.net Another example is the one-pot synthesis of secondary amines from nitro compounds, which can involve the in-situ generation of the amine from a nitro precursor followed by its reaction with another component. researchgate.net
A study on the valorization of nitroarenes using a gold nanoparticle-based catalyst demonstrated the reduction of dimethyl 2-nitroterephthalate to this compound with a yield of 89% in a one-pot synthesis and catalysis experiment. uantwerpen.be This approach highlights the potential for combining catalyst synthesis and the catalytic reaction in a single, time-saving process. uantwerpen.be
Enzyme-Mediated Synthesis of Terephthalate Esters
Enzymatic synthesis is gaining traction as a green and highly selective alternative to traditional chemical methods. researchgate.net Hydrolase enzymes, such as cutinases and lipases, are known to catalyze the hydrolysis of ester bonds in polyesters like polyethylene (B3416737) terephthalate (PET). frontiersin.orgnih.govnih.gov This process can be reversed under specific conditions to achieve the synthesis of esters.
While the direct enzymatic synthesis of this compound is not extensively documented, the principles of enzyme-mediated synthesis of terephthalate esters are well-established. researchgate.net Enzymes like cutinases have been shown to be effective in both the degradation and synthesis of esters. frontiersin.org For example, immobilized cutinases have been used for the synthesis of short-chain butyrate (B1204436) esters. frontiersin.org
Reaction Mechanisms and Optimization in this compound Synthesis
The synthesis and subsequent modification of this compound involve several key reaction types, including hydrolysis, acylation, and alkylation. Understanding the mechanisms and optimizing the conditions for these reactions are crucial for achieving high yields and purity.
Alkaline Hydrolysis of Dimethyl 2-Aminoterephthalate to 2-Aminoterephthalic Acid
The conversion of dimethyl 2-aminoterephthalate to its corresponding dicarboxylic acid, 2-aminoterephthalic acid, is achieved through alkaline hydrolysis. This reaction, a standard saponification, involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like NaOH) on the carbonyl carbon of each methyl ester group. This process forms a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion (⁻OCH₃) as the leaving group. The methoxide ion subsequently deprotonates a water molecule, while the resulting carboxylate salt is protonated in a final acidification step (e.g., with HCl) to yield the neutral 2-aminoterephthalic acid. researchgate.net
A similar hydrolysis process is used for related derivatives. For instance, N-cycloalkylated dimethyl ester derivatives are dissolved in a solvent like tetrahydrofuran (B95107) (THF) before the addition of aqueous sodium hydroxide. researchgate.net Likewise, dimethyl 2-(phenyldiazenyl)terephthalate can be hydrolyzed using a mixed solvent system containing sodium hydroxide, THF, and methanol. semanticscholar.org
Influence of Temperature and Base Concentration on Hydrolysis Efficiency
The efficiency of the alkaline hydrolysis of dimethyl 2-aminoterephthalate and its derivatives is significantly influenced by reaction parameters such as temperature and base concentration.
Temperature : Elevated temperatures are employed to increase the reaction rate. For the hydrolysis of N-cycloalkylated dimethyl 2-aminoterephthalate, the reaction mixture is heated to 70°C for 8 hours to ensure the completion of the reaction. researchgate.net In another example involving a diazene (B1210634) derivative, a temperature of 50°C is maintained overnight. semanticscholar.org
Base and Solvent : The choice and concentration of the base are critical. A 1 M solution of sodium hydroxide is effective for the hydrolysis of N-cycloalkylated esters in a THF solvent system. researchgate.net For the hydrolysis of dimethyl 2-(phenyldiazenyl)terephthalate, a 20% NaOH solution within a mixed solvent system of THF and methanol is utilized. semanticscholar.org The use of a co-solvent like THF or methanol helps to ensure the solubility of the organic ester in the aqueous basic solution.
The following table summarizes reaction conditions for the hydrolysis of dimethyl 2-aminoterephthalate derivatives found in the literature.
| Starting Material | Base | Solvent(s) | Temperature | Duration |
| N-cycloalkylated Dimethyl Ester | NaOH (1 M) | Tetrahydrofuran (THF) | 70°C | 8 hours |
| Dimethyl 2-(phenyldiazenyl)terephthalate | NaOH (20%) | THF, Methanol, Water | 50°C | Overnight |
Acylation of the Primary Amino Group in Dimethyl 2-Aminoterephthalate
The primary amino group of dimethyl 2-aminoterephthalate is nucleophilic and can readily undergo acylation reactions with various acylating agents. This reaction is a key step in the synthesis of more complex derivatives and functional materials.
A notable example is the acylation with benzoyl chloride. The reaction is conducted in a dioxane solution at 50°C for 2.5 hours. uctm.edu The resulting product, 2-benzamido-1,4-dimethylterephthalate, precipitates upon pouring the reaction mixture into water. uctm.edu This transformation converts the amino group into an amide, which alters the electronic properties of the molecule. uctm.edu
Another related transformation involves reacting this compound with chlorodiphenylphosphine (B86185) in dichloromethane (B109758) at 0°C, followed by stirring at room temperature. nih.govacs.org This reaction, carried out in the presence of a base like triethylamine, results in the formation of a phosphinoamine derivative, effectively functionalizing the primary amine. nih.govacs.org
N-Alkylation of Dimethyl 2-Aminoterephthalate
N-alkylation introduces alkyl substituents to the nitrogen atom of the primary amino group, a critical step for synthesizing secondary and tertiary amine-containing terephthalates. Different alkylating agents and reaction conditions can be used to control the degree of alkylation.
One method involves the use of dimethyl sulfate (B86663) as a methylating agent. The reaction between dimethyl 2-aminoterephthalate, dimethyl sulfate, and potassium carbonate is carried out in acetone (B3395972) under reflux conditions (60°C) overnight to yield dimethyl-2-(methylamino)terephthalate. rsc.orgrsc.org For the second methylation to produce dimethyl-2-(dimethylamino)terephthalate, a stronger combination of iodomethane (B122720) and sodium hydride is used. rsc.org
A different approach, N-cycloalkylation, can be achieved using cyclic ketones. In this procedure, dimethyl 2-aminoterephthalate is dissolved in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Trimethylsilyl (B98337) chloride (TMSCl) and a cyclic ketone (such as cyclopentanone (B42830) or cyclohexanone) are then added, and the mixture is cooled to 0°C to facilitate the reaction. researchgate.net
The table below outlines various N-alkylation methodologies for dimethyl 2-aminoterephthalate.
| Alkylating Agent | Base | Solvent | Temperature | Product |
| Dimethyl sulfate | Potassium carbonate | Acetone | 60°C (Reflux) | Dimethyl-2-(methylamino)terephthalate |
| Iodomethane | Sodium hydride | Not Specified | Not Specified | Dimethyl-2-(dimethylamino)terephthalate |
| Cyclopentanone / Cyclohexanone (with TMSCl) | Not Specified | N,N-dimethylformamide (DMF) | 0°C | N-cycloalkyl-2-aminoterephthalate dimethyl esters |
Purification and Isolation Techniques for this compound
Following its synthesis or modification, this compound and its derivatives must be isolated from the reaction mixture and purified. Standard laboratory techniques are employed, often in combination, to achieve high purity.
Filtration and Washing : Crude solid products can often be isolated by filtration. For instance, after synthesis via esterification of 2-aminoterephthalic acid, the reaction is neutralized with a saturated sodium bicarbonate solution, and the resulting colorless solid is filtered and washed with water. rsc.org In other cases, the crude mixture is filtered over a Büchner funnel. chemicalbook.com
Extraction : Liquid-liquid extraction is a common method to separate the desired product from inorganic salts and other water-soluble impurities. After N-alkylation, the reaction solvent is evaporated, water is added to dissolve inorganic salts, and the product is extracted multiple times with a solvent like ethyl acetate (B1210297). rsc.orgrsc.org The combined organic layers are then dried using an agent such as magnesium sulfate (MgSO₄) before the solvent is removed. rsc.org
Chromatography : For higher purity, column chromatography is frequently used. This technique separates compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel. semanticscholar.orgrsc.orgchemicalbook.com A mixture of solvents, like ethyl acetate and n-hexane, is often used as the mobile phase or eluent. rsc.org
Crystallization : Cooling a reaction mixture can induce crystallization of the product, which can then be isolated. In a catalytic hydrogenation process to produce this compound, the product is obtained by cooling the reaction mixture to induce crystallization, followed by filtration and drying. google.com
Spectroscopic Characterization and Structural Elucidation of Dimethyl Aminoterephthalate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. For dimethyl aminoterephthalate, both ¹H and ¹³C NMR spectra provide key insights into its aromatic and ester functional groups. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with chemical shifts reported in parts per million (ppm). rsc.org
The proton NMR (¹H NMR) spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms in the molecule. In a typical spectrum recorded at 400 MHz in CDCl₃, distinct signals for the aromatic protons, the amine protons, and the methyl ester protons are observed. chemicalbook.comrsc.org
The aromatic region of the spectrum is characterized by three signals corresponding to the protons on the benzene (B151609) ring. Their splitting patterns (coupling) are dictated by their positions relative to each other. The amine group (-NH₂) typically appears as a broad singlet, as its protons can undergo chemical exchange. The two methyl groups of the ester functions are chemically non-equivalent and thus appear as two distinct singlets. rsc.org
Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃ rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.72 | dd | 8.3, 1.6 | 1H | Aromatic C-H |
| 6.73 | d | 8.3 | 1H | Aromatic C-H |
| 6.67 | d | 1.6 | 1H | Aromatic C-H |
| 5.83 | s | - | 2H | -NH₂ |
| 3.89 | s | - | 3H | -OCH₃ |
| 3.88 | s | - | 3H | -OCH₃ |
Abbreviations: s = singlet, d = doublet, dd = doublet of doublets.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single resonance.
The spectrum shows distinct signals for the two carbonyl carbons of the ester groups, the six carbons of the aromatic ring (with those directly bonded to electronegative atoms shifted downfield), and the two methyl carbons of the ester groups. rsc.org The chemical shifts are referenced to the triplet of the CDCl₃ solvent at 77.0 ppm. rsc.org
Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃ rsc.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 167.99 | Carbonyl Carbon (C=O) |
| 166.43 | Carbonyl Carbon (C=O) |
| 149.19 | Aromatic Carbon (C-NH₂) |
| 134.35 | Aromatic Carbon |
| 131.21 | Aromatic Carbon |
| 117.83 | Aromatic Carbon |
| 116.54 | Aromatic Carbon |
| 113.64 | Aromatic Carbon |
| 52.48 | Methyl Carbon (-OCH₃) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. nist.gov The molecular formula for this compound is C₁₀H₁₁NO₄, with a monoisotopic mass of approximately 209.0688 Da. nih.govchemspider.com
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion (M⁺) peak corresponding to the molecular weight of the compound and various fragment ion peaks that reveal its structural components. nist.gov
For this compound, the molecular ion peak is observed at an m/z corresponding to its molecular weight of 209.20 g/mol . nist.govnih.gov The fragmentation pattern typically involves the loss of methoxy (B1213986) (-OCH₃) or carbomethoxy (-COOCH₃) groups, which helps to confirm the presence and connectivity of the ester functionalities. The NIST Mass Spectrometry Data Center has cataloged the EI-MS spectrum for this compound under NIST MS number 239558. nist.gov
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This makes it particularly useful for accurately determining the molecular weight of the analyte. rsc.orgtandfonline.com Liquid chromatography is often coupled with ESI-MS (LC-ESI-MS/MS) for the sensitive and targeted analysis of primary aromatic amines like this compound. tandfonline.com
For this compound (C₁₀H₁₁NO₄), analysis by ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 210.0761. rsc.org This calculated value corresponds to the addition of a proton's mass to the compound's monoisotopic mass.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. chemicalbook.com Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds (e.g., stretching, bending).
The IR spectrum of this compound shows several key absorption bands that confirm its structure. nih.gov The presence of the amine (N-H) group is indicated by stretching vibrations typically observed around 3400 cm⁻¹. researchgate.net The strong absorption band characteristic of the carbonyl (C=O) group in the ester functionalities appears around 1710-1723 cm⁻¹. rsc.orgresearchgate.net Vibrations corresponding to the C-O bonds of the ester groups and the C-N bond are also present. The aromatic ring gives rise to characteristic C-H and C=C stretching and bending vibrations. researchgate.net
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Amine |
| ~2953 | C-H Stretch | Methyl |
| 1723 | C=O Stretch | Ester Carbonyl |
| 1540-1250 | C=C Stretch / C-N Stretch | Aromatic Ring / Amine |
| ~1286 | C-O Stretch | Ester |
| ~753 | C-H Bend | Aromatic Ring |
(Data interpreted from related compounds and typical functional group frequencies) rsc.orgresearchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman spectral data for this compound is not detailed in the available literature, the same vibrational modes active in the IR spectrum would be expected to produce corresponding signals in the Raman spectrum, subject to the different selection rules of the two techniques. nih.govchemicalbook.com
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chloroform-d |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopyresearchgate.netvlabs.ac.in
UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule.
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. ijiset.com The aromatic ring and the carbonyl groups of the esters are the primary chromophores. The amino group acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. youtube.com
In a chloroform (B151607) solution, dimethyl 2-(dimethylamino)terephthalate, a closely related compound, exhibits a HOMO-LUMO band centered at approximately 350 nm. researchgate.net For 2-aminoterephthalic acid dissolved in ethanol (B145695), the ultraviolet absorption spectrum is examined in the range of 190–450 nm. researchgate.net The shape of the absorption bands can be influenced by the solvent, with polar solvents sometimes obscuring fine vibrational details. vlabs.ac.in
The position and intensity of the absorption bands of this compound are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. vlabs.ac.inscribd.com Polar solvents can interact with the solute molecules through dipole-dipole interactions or hydrogen bonding, which can stabilize either the ground state or the excited state to different extents, leading to shifts in the absorption maxima. youtube.com
For instance, in n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift because the polar solvent molecules stabilize the non-bonding electrons in the ground state more effectively than the excited state. youtube.com Conversely, for π → π* transitions, an increase in solvent polarity often results in a bathochromic (red) shift as the more polar excited state is stabilized to a greater extent than the ground state. youtube.com The study of solvent effects can therefore provide valuable information about the nature of the electronic transitions and the solute-solvent interactions. ijiset.com
X-ray Crystallography and Solid-State Structural Analysisnih.govvwr.comnist.govrsc.org
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal of this compound, providing definitive information about its solid-state structure.
Single-crystal X-ray diffraction analysis of this compound has revealed its crystal structure. The compound crystallizes in a specific crystal system with defined unit cell parameters. For instance, one study reports that dimethyl 2-aminoterephthalate crystallizes in a system where the molecules form centrosymmetric dimers. researchgate.net These dimers are connected by two symmetry-related N–H⋯O=C hydrogen bonds. researchgate.net Additionally, each molecule exhibits an intramolecular N–H⋯O=C hydrogen bond. researchgate.net The dimers then form stacks along the a-axis direction, and neighboring stacks are arranged in a herringbone pattern. researchgate.net
The specific crystal system and unit cell parameters are determined from the diffraction data. A summary of crystallographic data from a published study is presented below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.0931 (10) |
| b (Å) | 20.899 (4) |
| c (Å) | 14.072 (3) |
| β (°) | 94.75 (3) |
| Volume (ų) | 1490.9 (5) |
| Z | 4 |
Data obtained from a study on 2-aminoterephthalic acid dimethyl ester. researchgate.net The values provided are for a specific crystalline form and may vary under different crystallization conditions.
Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Herringbone Structures)
The molecular structure and crystal packing of this compound are significantly influenced by a combination of intramolecular and intermolecular forces, leading to a well-defined three-dimensional architecture.
Single-crystal X-ray diffraction studies have revealed that the central benzene ring of this compound is essentially planar. researchgate.net The planarity of the ring is a common feature for such aromatic systems. The molecule contains two ester groups and an amine group attached to the benzene ring.
In the crystalline state, this compound molecules exhibit significant intermolecular interactions. The most prominent of these are intermolecular hydrogen bonds. researchgate.net Specifically, molecules form centrosymmetric dimers through two symmetry-related N-H···O=C hydrogen bonds. researchgate.netiucr.org These dimers then arrange into stacks along the a-axis of the crystal lattice. researchgate.net
Weak C-H···O hydrogen bonds also play a role in stabilizing the crystal structure, adding to the network of non-covalent interactions. nih.gov
Crystal Data for Dimethyl 2-aminoterephthalate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a | 4.7721 (12) Å |
| b | 16.928 (5) Å |
| c | 11.841 (5) Å |
| β | 93.88 (5)° |
| Volume | 954.4 (6) ų |
| Z | 4 |
Data obtained from single-crystal X-ray diffraction at T = 166 K. researchgate.net
Steric Overcrowding Effects on Molecular Structure
Steric overcrowding, or steric hindrance, occurs when the size of atoms or groups of atoms within a molecule prevents them from being positioned at their ideal bond angles. This phenomenon can lead to significant distortions in the molecular geometry. While this compound itself exhibits a relatively planar conformation due to the stabilizing effect of intramolecular hydrogen bonding, the introduction of bulkier substituents can induce notable steric strain.
A pertinent example to illustrate these effects is the closely related compound, dimethyl 2-(dimethylamino)terephthalate. In this molecule, the hydrogen atoms of the amino group are replaced by two methyl groups, significantly increasing the steric bulk around the nitrogen atom. This substitution leads to several distinct structural deformations due to steric hindrance between the dimethylamine (B145610) group and the adjacent ester group. researchgate.net
Key structural features arising from steric overcrowding in dimethyl 2-(dimethylamino)terephthalate include:
Non-coplanarity of the Carbonyl Group: The carbonyl group of the ester adjacent to the dimethylamino group is forced out of the plane of the aromatic ring. researchgate.net
Pyramidal Nitrogen Atom: The nitrogen atom of the dimethylamino group adopts a pyramidal geometry. It is displaced from the plane formed by the three carbon atoms to which it is bonded by 0.2161 (12) Å. researchgate.net
Displacement of the Ester Group's Carbon Atom: The carbon atom of the ester group next to the dimethylamino group is pushed out of the plane of the benzene ring by 0.3784 (14) Å. researchgate.net
These deformations, which have been confirmed by ab initio quantum mechanical calculations, highlight the significant impact of steric hindrance on the molecular structure. researchgate.net The energy required to deform the molecule from its ideal planar geometry is compensated by the relief of steric strain.
Comparison of Selected Experimental and Computed Geometrical Parameters for Dimethyl 2-(dimethylamino)terephthalate
| Parameter | Experimental Value (Å) | Computed Value (Å) |
|---|---|---|
| C(aromatic)-N bond length | 1.403 (2) | 1.407 |
| N-C(methyl) bond length (avg.) | 1.459 (2) | 1.464 |
| C(aromatic)-C(ester) bond length | 1.517 (2) | 1.519 |
| C=O bond length | 1.206 (2) | 1.213 |
The computed values were obtained using density functional theory (B3LYP/6-31++G**). researchgate.net
Computational Chemistry and Theoretical Investigations of Dimethyl Aminoterephthalate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules like Dimethyl aminoterephthalate with high accuracy.
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) are used to determine optimized bond lengths, bond angles, and dihedral angles. scirp.org Studies on the related 2-aminoterephthalic acid show that the calculated geometries are in good agreement with experimental data from X-ray crystallography. scirp.orgresearchgate.net
In the solid state, this compound molecules form centrosymmetric dimers through intermolecular hydrogen bonds where a hydrogen from the amine group of one molecule interacts with a carbonyl oxygen of a neighboring molecule (N—H⋯O=C). researchgate.net Additionally, each molecule features an intramolecular hydrogen bond between the other amino hydrogen and an adjacent ester carbonyl group. researchgate.net
Electronic structure analysis focuses on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netscirp.org For 2-aminoterephthalic acid, the HOMO is typically localized on the aminobenzene moiety, while the LUMO is distributed over the carboxylic acid groups. scirp.org A similar distribution is expected for this compound.
Table 1: Representative Optimized Geometrical Parameters for Aminoterephthalate Derivatives (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization, based on findings for related compounds like 2-aminoterephthalic acid. scirp.org
| Parameter | Bond/Angle | Calculated Value (Gas Phase) |
| Bond Length | C-NH₂ | ~1.39 Å |
| C-COOCH₃ (para) | ~1.48 Å | |
| C-COOCH₃ (ortho) | ~1.50 Å | |
| C=O (ortho) | ~1.21 Å | |
| Bond Angle | O-C-O (ester) | ~124° |
| C-C-N | ~121° |
Vibrational analysis based on DFT calculations is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, frequency calculations are performed to find the normal modes of vibration. The calculated frequencies are often scaled by a factor (e.g., 0.958) to correct for anharmonicity and other systematic errors in the DFT method. scirp.org
The predicted spectrum for this compound would show characteristic vibrational bands. Key predicted vibrations, by analogy with 2-aminoterephthalic acid, include: researchgate.net
N-H stretching: Asymmetric and symmetric stretching of the amine group, typically appearing in the 3400-3500 cm⁻¹ region.
C=O stretching: Strong absorption bands from the two ester carbonyl groups, expected around 1700-1730 cm⁻¹.
C-N stretching: Vibrations of the aromatic amine bond, found near 1250-1260 cm⁻¹. researchgate.net
Aromatic C-C stretching: Bands associated with the benzene (B151609) ring vibrations between 1400 and 1600 cm⁻¹.
These theoretical spectra are invaluable for interpreting experimental FT-IR and Raman data, allowing for precise assignment of observed vibrational bands to specific molecular motions. researchgate.net
Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) Based on DFT calculations for analogous molecules. researchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| ν(N-H) | ~3500 | Asymmetric N-H Stretch |
| ν(C=O) | ~1725 | Ester Carbonyl Stretch |
| δ(N-H) | ~1660 | Amine Scissoring |
| ν(C-N) | ~1255 | Aromatic C-N Stretch |
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic excited states of molecules. rsc.orgresearchgate.net It is used to calculate vertical excitation energies, which correspond to the absorption of light, and to predict UV-visible absorption spectra. scirp.org By analyzing the molecular orbitals involved in these electronic transitions, their nature (e.g., π→π* or n→π*) can be determined. scirp.org
For amine-functionalized terephthalic acid derivatives, TD-DFT calculations reveal that the lowest energy electronic transitions are typically of π→π* character, originating from the HOMO localized on the amino-benzene ring to the LUMO. acs.org TD-DFT is also employed to explore the potential energy surfaces of excited states, which helps in understanding the photophysical processes that occur after light absorption, such as fluorescence and non-radiative decay. acs.org For instance, studies on similar molecules have used TD-DFT to calculate the energy barriers for intramolecular rotation in the excited state, providing insight into how molecular conformation affects photophysics and suppresses non-radiative decay channels. acs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational "microscope" to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can model the conformational dynamics and intermolecular interactions of this compound in different environments, such as in solution. nih.gov
MD simulations are well-suited to explore the flexibility of this compound in solution. researchgate.net These simulations can track the rotational behavior of the amine (-NH₂) and the two methyl ester (-COOCH₃) groups over time. This analysis provides insights into the conformational landscape of the molecule, revealing the most populated conformers and the energy barriers for rotation between them. Such simulations can elucidate how intramolecular hydrogen bonding and steric hindrance affect the molecule's flexibility. nih.gov The dynamic adjustment of ligand and protein conformations is a key advantage of MD simulations over more rigid models. researchgate.net
MD simulations can provide a detailed picture of how this compound interacts with surrounding solvent molecules. By simulating the molecule in a box of explicit solvent (e.g., water, dimethylformamide, or isopropanol), one can analyze the structure and dynamics of the solvation shells. google.com Key analyses include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from an atom on the solute, revealing the structure of the solvation layers.
Hydrogen Bond Analysis: The formation, lifetime, and dynamics of hydrogen bonds between the amine group of this compound and solvent molecules can be quantified. nih.govresearchgate.net
Interaction Energies: The strength of the interaction between the solute and individual solvent molecules or other chemical species can be calculated.
Experimental studies have shown that this compound can interact with other molecules in solution. For example, ³¹P NMR spectroscopy indicated an interaction between the amino moiety of this compound and a zwitterionic phosphonium (B103445) species. nih.gov MD simulations could be used to model the structure and stability of such a complex, providing atomic-level detail that complements experimental observations.
Modeling of Reactivity and Catalysis
Computational modeling has become an indispensable tool for understanding the intricate details of chemical reactivity and catalysis involving this compound and its parent compound, 2-aminoterephthalic acid. Theoretical methods, particularly Density Functional Theory (DFT), allow for the exploration of reaction mechanisms, the characterization of transient species, and the quantification of energetic barriers, providing insights that are often difficult to obtain through experimental means alone.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical calculations have been instrumental in elucidating reaction pathways involving aminoterephthalate derivatives. In a notable study, the reactivity of a phosphonium zwitterion, a key intermediate in organocatalysis, was compared in solution versus confined within a metal-organic framework (MOF). This compound was used as a model compound to simulate the solution-phase environment. acs.orgacs.org
By employing a combination of DFT and force field calculations, researchers investigated the competition between the Morita-Baylis-Hillman (MBH) and the Aldol-Tishchenko (AT) reaction pathways. The transition states for these reactions were modeled by analyzing the critical intermolecular distances, specifically the C···C distance for the MBH pathway and the O···P distance for the AT pathway. acs.org The study considered the transition state to be approached when these distances became smaller than their respective van der Waals distances (3.47 Å for C···C and 3.36 Å for O···P). acs.org The analysis revealed that the MOF environment could completely alter the reactivity, favoring the AT pathway, which was not observed in the solution model with this compound. acs.orgepfl.ch
DFT calculations have also been used to investigate the lithiation process of dilithium (B8592608) 2-aminoterephthalate, an anode material for lithium-ion batteries. These calculations helped identify the most stable conformations at different stages of lithiation. diva-portal.org The first lithiation step was predicted to occur at the carboxylate group ortho to the amino group, with the lithium atom positioned between these two functionalities for maximum stability. diva-portal.org Such theoretical analyses are crucial for understanding and predicting the electrochemical behavior and performance of materials derived from this compound.
Role of Hydrogen Bonding in Stabilizing Intermediates
Hydrogen bonding plays a critical role in the structure and reactivity of this compound and related intermediates. X-ray crystallography studies on dimethyl 2-aminoterephthalate have revealed extensive hydrogen bonding networks. The molecules form centrosymmetric dimers through two symmetry-related intermolecular N—H⋯O=C hydrogen bonds. researchgate.netoalib.com Furthermore, each molecule exhibits an intramolecular N—H⋯O=C hydrogen bond. researchgate.netoalib.com These interactions significantly influence the molecular packing in the solid state, leading to the formation of stacks arranged in a herringbone structure. researchgate.net
The stabilizing effect of hydrogen bonds on reaction intermediates has also been a focus of computational studies. In the investigation of the phosphonium zwitterion intermediate, DFT calculations and molecular dynamics (MD) simulations were performed with this compound acting as a hydrogen-bond donor to the zwitterion. acs.orgacs.orgepfl.ch The simulations confirmed that the hydrogen bond between the amino group of this compound and the zwitterion was stable throughout the entire 50-nanosecond simulation, highlighting the importance of this interaction in stabilizing the reactive intermediate in solution. acs.org This stabilization is a key factor considered in the design of enantioselective phosphine (B1218219) organocatalysis. acs.org
Theoretical Insights into Photophysical Processes
The unique photophysical properties of this compound and its derivatives are central to their application in areas like photocatalysis and chemical sensing. Theoretical calculations, especially Time-Dependent Density Functional Theory (TD-DFT), have provided profound insights into the electronic transitions and excited-state dynamics that govern these properties.
Charge Transfer (CT) Transitions
The fluorescence of aminoterephthalate derivatives is often characterized by intramolecular charge transfer (ICT). uctm.edu TD-DFT calculations have been successfully used to elucidate the nature of these electronic transitions. acs.org Computational studies on aminoterephthalic acid derivatives show that the highest occupied molecular orbital (HOMO) is typically localized on the benzene ring containing the electron-donating amino group. acs.orgscirp.org Upon photoexcitation, an electron is promoted to the lowest unoccupied molecular orbital (LUMO), which is generally distributed across the entire molecule, including the electron-withdrawing carboxylate groups. acs.org
This spatial redistribution of electron density from the donor (amino group) to the acceptor (terephthalate system) portion of the molecule is the hallmark of a π–π* transition with significant charge transfer character. acs.org This CT nature is supported by experimental observations, such as the pronounced redshift (Stokes shift) in emission spectra with increasing solvent polarity. uctm.eduacs.org The efficiency of this ICT can be modulated by chemical modifications, for instance, deprotonation of an amide derivative of this compound increases the electron-donating ability of the nitrogen atom, leading to enhanced ICT efficiency and a higher fluorescence quantum yield. uctm.edu
| Transition Type | Wavelength (nm) | Primary Orbital Contribution | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| π→π* / n→π* | 185, 224, 365 | HOMO → LUMO+1 (56% at 224 nm) | 3.86 |
Linker-to-Metal Charge Transfer (LMCT) in MOFs
When 2-aminoterephthalate is used as an organic linker to construct metal-organic frameworks (MOFs), a crucial photophysical process known as linker-to-metal charge transfer (LMCT) can occur. acs.orgnih.gov This process is fundamental to the use of these MOFs in visible-light-driven photocatalysis. nih.gov The amino group functionalization helps to shift the absorption spectrum of the linker into the visible range. acs.orgnih.gov
Influence of Amino Group Position on Electronic Structure
The specific placement of the amino group on the terephthalate (B1205515) scaffold has a substantial impact on the molecule's electronic structure and photophysical behavior. A comparative theoretical and experimental study on aminoterephthalic acid derivatives with the amino group in the ortho and meta positions relative to the carboxylic acids revealed significant differences. acs.orgnih.gov
TD-DFT calculations showed that the position of the amino group alters the steric hindrance and electronic conjugation within the molecule. acs.org For instance, in a biphenyl (B1667301) derivative, the dihedral angle between the two aromatic rings was calculated to be significantly larger for the meta-amino substituted linker (53.1°) compared to the ortho-amino analog (38.6°). acs.org This larger twist is attributed to greater steric hindrance from the meta-amino group. acs.org These structural differences, in turn, affect the electronic properties and excited-state dynamics, leading to variations in emission wavelengths and fluorescence lifetimes. acs.orgnih.gov Such computational insights underscore the importance of precise functional group placement in designing organic linkers for MOFs with tailored photophysical properties for specific applications in sensing and light-emitting technologies. acs.orgnih.gov
| Compound | Amino Group Position | Calculated Dihedral Angle (°) |
|---|---|---|
| Linker 1 | ortho | 38.6 |
| Linker 2 | meta | 53.1 |
Reactivity and Chemical Transformations of Dimethyl Aminoterephthalate
Hydrolysis Reactions
The ester functionalities of dimethyl aminoterephthalate can be readily hydrolyzed to yield 2-aminoterephthalic acid. This transformation is typically carried out under basic conditions. For instance, the related diethyl 2-aminoterephthalate is hydrolyzed by treatment with sodium hydroxide (B78521) in a methanol (B129727)/water mixture at room temperature. researchgate.net Similarly, the hydrolysis of the dimethyl ester can be achieved to produce the corresponding dicarboxylic acid, which is a critical step in the synthesis of various derivatives and materials. rsc.orgfrontiersin.org The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of each ester group, leading to the cleavage of the ester bond and the formation of methanol and the disodium (B8443419) salt of aminoterephthalic acid, which is subsequently protonated by the addition of acid. researchgate.net
This hydrolysis is a fundamental reaction, as 2-aminoterephthalic acid itself is the direct linker used in the synthesis of many important metal-organic frameworks (MOFs). researchgate.netrsc.orggoogle.com
Derivatization of the Amino Group
The primary amino group (-NH2) on the aromatic ring is nucleophilic and serves as a key site for a variety of derivatization reactions, allowing for the introduction of new functional groups and the synthesis of more complex molecules.
The amino group of this compound readily undergoes acylation or amidation when treated with appropriate reagents, such as acyl chlorides or isocyanates, to form amide bonds. These reactions are fundamental in modifying the molecule's properties and for synthesizing precursors for pharmaceuticals or functional materials. sigmaaldrich.com For example, the reaction with ethyl isocyanate in chloroform (B151607) leads to the formation of a urea (B33335) derivative. More complex heterocyclic structures can also be accessed; reaction with phenyl isothiocyanate in refluxing pyridine (B92270) generates a 3-phenyl-2-thioxoquinazoline-4-one intermediate, demonstrating a cyclization reaction involving the amino group and one of the adjacent ester groups.
The nitrogen atom of the amino group can be alkylated using various alkylating agents. Heating this compound with ethyl iodide in a sealed tube results in the formation of methyl ethylaminoterephthalate. N-methylation has been achieved using dimethyl sulfate (B86663) with potassium carbonate in acetone (B3395972). Furthermore, N-cycloalkylation has been reported via a reductive amination pathway, where this compound is reacted with a cyclic ketone (such as cyclopentanone (B42830) or cyclohexanone) in the presence of trimethylsilyl (B98337) chloride. Alkylation with benzyl (B1604629) bromide has also been described.
Reactions at the Ester Functionality
Beyond hydrolysis, the two methyl ester groups are susceptible to other transformations typical of esters. Transesterification, the exchange of the methyl group with another alcohol, is a key industrial reaction for related compounds like dimethyl terephthalate (B1205515) and is a potential reaction for its amino-substituted analogue. Metal-organic frameworks derived from ligands structurally similar to this compound have been shown to catalyze transesterification reactions, highlighting the reactivity of the ester groups in these systems.
The ester groups can also react with powerful nucleophiles like Grignard reagents. Early studies on the reaction of methyl aminoterephthalate with methyl magnesium iodide and ethyl magnesium iodide reported the formation of complex gummy products, indicating that the Grignard reagent attacks the electrophilic carbonyl center of the esters. While isolation of pure products was challenging, this demonstrates the reactivity of the ester groups towards strong organometallic nucleophiles.
Participation in Coordination Chemistry
A significant application of this compound is its use as a precursor, or pro-ligand, for the synthesis of functional porous materials, particularly Metal-Organic Frameworks (MOFs).
This compound is a widely used starting material for the synthesis of amino-functionalized MOFs. In a typical solvothermal synthesis, the dimethyl ester is hydrolyzed in situ under the reaction conditions to form the 2-aminoterephthalate dianion (NH2-BDC). This dianion then acts as the organic linker, coordinating to metal ions (or metal clusters) to build up the porous, crystalline framework.
This strategy has been employed to create some of the most well-known and widely studied MOFs, including UiO-66-NH2 and IRMOF-3. The presence of the uncoordinated amino group within the MOF pore imparts valuable functionality, such as providing basic sites for catalysis or serving as a point for post-synthetic modification.
Formation of Coordination Polymers
Coordination polymers, including metal-organic frameworks (MOFs), are extended structures formed from metal ions or clusters linked by organic ligands. This compound, or its parent acid, 2-aminoterephthalic acid, is frequently used as a ligand in the construction of these materials. researchgate.netrsc.org The amino group can introduce additional functionality and influence the resulting properties of the coordination polymer. psu.edu
The synthesis of coordination polymers often involves the self-assembly of metal ions and the organic linker under various conditions, such as hydrothermal or solvothermal methods. researchgate.nettandfonline.com For instance, a three-dimensional coordination polymer of holmium(III) has been synthesized using 2-aminoterephthalic acid, where the amino group plays a role in the stability and robustness of the structure through hydrogen bonding. researchgate.net Similarly, lanthanide coordination polymers have been created with 2-aminoterephthalic acid and 1,10-phenanthroline, forming two-dimensional grid-like structures that are further extended into three-dimensional supramolecular architectures through hydrogen bonds and π–π stacking interactions. psu.edu
The choice of metal ion and the reaction conditions can significantly influence the dimensionality and topology of the resulting coordination polymer. For example, two-dimensional layered coordination polymers of zinc and manganese have been synthesized using 5-aminoisophthalic acid (an isomer of aminoterephthalic acid) and 1,10-phenanthroline. tandfonline.com this compound has also been utilized in the synthesis of macromolecular ligands for polyMOFs through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, demonstrating its utility in creating more complex, polymer-based framework materials. chemrxiv.orgamazonaws.com
Below is a table summarizing examples of coordination polymers synthesized using aminoterephthalate derivatives.
| Metal Ion | Ligand(s) | Dimensionality | Key Feature | Reference |
|---|---|---|---|---|
| Ho(III) | 2-Aminoterephthalic acid | 3D | Cluster-based framework with distorted bicapped trigonal prismatic geometry around Ho. | researchgate.net |
| La(III), Eu(III), Tb(III), Er(III), Yb(III) | 2-Aminoterephthalic acid, 1,10-phenanthroline | 2D and 3D | Formation of 2D rhombus-like grids and interpenetrated 3D networks. | psu.edu |
| Zn(II), Mn(II) | 5-Aminoisophthalic acid, 1,10-phenanthroline | 2D | Layered structures with different topological features based on the metal's coordination. | tandfonline.com |
| Zn(II) | Macromolecular ligand from this compound | polyMOF | Polymer-based MOF synthesized via RAFT polymerization. | chemrxiv.org |
Catalytic Transformations
This compound and its derivatives are also implicated in various catalytic transformations, either as part of a larger catalytic system like a metal-organic framework or as a molecular entity influencing a reaction's outcome.
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While this compound itself is not a primary organocatalyst, its derivatives and its incorporation into MOFs highlight its role in this field. For instance, MOFs prepared from 2-aminoterephthalic acid, such as IRMOF-3, have been used as bifunctional acid-base catalysts in reactions like the Kabachnik–Fields reaction for the synthesis of α-aminophosphonates. mdpi.com
In MOF-catalyzed reactions, the amino group of the aminoterephthalate linker can act as a basic site, influencing the catalytic properties of the framework. acs.org This is exemplified in the use of amino-functionalized MOFs as co-catalysts in the Morita–Baylis–Hillman (MBH) reaction, where the presence of the amino groups within the MOF structure can significantly alter the reaction's selectivity. nih.govacs.org Furthermore, phosphine (B1218219) ligands have been incorporated into MOFs derived from this compound to create supported iridium catalysts for N-alkylation reactions. mmu.ac.uk
A notable example of this compound's influence on a reaction is in the context of the Aldol-Tishchenko (AT) reaction. researchgate.netresearchgate.neted.ac.uk Research has shown that in the presence of amino-containing metal-organic frameworks (MOFs), the reaction of n-aliphatic aldehydes with methyl vinyl ketone and triphenylphosphine (B44618) can be switched from the expected Morita–Baylis–Hillman (MBH) product to selectively yield the Aldol-Tishchenko product. nih.govacs.org
To understand the role of the amino-functionalized MOF, control experiments were performed using this compound as a molecular substitute for the amino-containing MOF. nih.govacs.org These blank reactions, which also included the metal precursors, resulted in the formation of only the MBH product, underscoring the critical role of the MOF structure in directing the reaction towards the AT product. nih.govacs.org The formation of an imine between this compound and the aldehyde was not observed, suggesting that the catalytic effect is not simply due to the presence of the amino group in solution but is a consequence of its incorporation within the confined environment of the MOF. nih.govacs.org
The table below presents a summary of the catalytic influence of aminoterephthalate derivatives in specific reactions.
| Reaction | Catalyst System | Role of Aminoterephthalate Derivative | Outcome | Reference |
|---|---|---|---|---|
| Kabachnik–Fields Reaction | IRMOF-3 (from 2-aminoterephthalic acid) | Provides bifunctional acid-base catalytic sites within the MOF. | Efficient synthesis of α-aminophosphonates. | mdpi.com |
| Morita–Baylis–Hillman / Aldol-Tishchenko Reaction | Amino-containing MixMOFs | As a linker in the MOF, its amino group influences selectivity. This compound used in control experiments. | Switches selectivity from MBH to AT product. Control with this compound yields only MBH product. | nih.govacs.org |
| N-Alkylation | Iridium supported on a MOF derived from this compound | Serves as the precursor for the phosphine-functionalized linker in the MOF. | Effective and recyclable catalyst for the N-alkylation of benzyl alcohol with aniline. | mmu.ac.uk |
Photophysical Properties and Optoelectronic Applications of Dimethyl Aminoterephthalate and Its Derivatives
Fluorescence Spectroscopy of Dimethyl Aminoterephthalate
Fluorescence spectroscopy is a primary tool for elucidating the electronic structure and excited-state dynamics of this compound and its analogues. These studies provide insights into their emission characteristics and how they are influenced by molecular structure and external stimuli.
Emission Maxima and Quantum Yields
The fluorescence properties of this compound derivatives are characterized by their emission wavelengths (maxima) and the efficiency of the emission process (quantum yield). For instance, a derivative, 2-benzamido-1,4-dimethylterephthalate, exhibits slight emission with maxima at 389.8 nm in acetone (B3395972) and 392.8 nm in dimethylformamide (DMF). uctm.edu The solid-state fluorescence of related compounds, such as dimethyl 2,5-bis(diorganoamino)terephthalates, is particularly noteworthy, displaying intense green to yellow light with high quantum yields. kyoto-u.ac.jp A specific derivative, 2b, in its crystalline form, shows an emission maximum at 562 nm with a quantum yield of 0.61. kyoto-u.ac.jp Another derivative, 2e, is remarkable for its red emission at 650 nm in the crystalline state, boasting an excellent quantum yield of 0.47. kyoto-u.ac.jp The solvent can also influence these properties; for example, the quantum yield of 2b in toluene (B28343) is 0.20 with an emission maximum at 602 nm. kyoto-u.ac.jp
These high efficiencies in the solid state are attributed to non-planar molecular structures that inhibit aggregation-caused quenching, a common issue with organic fluorophores. kyoto-u.ac.jp The introduction of different functional groups and the physical state of the material significantly tune the emission color and efficiency. kyoto-u.ac.jp
Table 1: Photoluminescence Data for Selected this compound Derivatives
| Compound | State/Solvent | Emission Max (nm) | Quantum Yield (Φf) | Citation |
| 2-benzamido-1,4-dimethylterephthalate | Acetone | 389.8 | - | uctm.edu |
| 2-benzamido-1,4-dimethylterephthalate | DMF | 392.8 | - | uctm.edu |
| Derivative 2b | Yellow Crystals | 562 | 0.61 | kyoto-u.ac.jp |
| Derivative 2b | Toluene | 602 | 0.20 | kyoto-u.ac.jp |
| Derivative 2c | Orange Crystals | 614 | 0.60 | kyoto-u.ac.jp |
| Derivative 2d | Red Crystals | 640 | 0.33 | kyoto-u.ac.jp |
| Derivative 2e | Red Crystals | 650 | 0.47 | kyoto-u.ac.jp |
pH-Dependent Fluorescence Sensing Mechanisms ("off-on-off" and "off-on" switches)
Derivatives of this compound have been engineered to function as fluorescent pH sensors, operating through distinct switching mechanisms. uctm.eduuctm.edu
An "off-on" mechanism has been demonstrated in a novel sensor based on 2-aminodimethylterephthalate. uctm.edu In this system, the fluorescence is initially in an "off" state. As the pH increases into the alkaline range (pH 7.2 - 10.0), the sensor switches to an "on" state with significantly enhanced fluorescence. uctm.edu This change is triggered by the deprotonation of an amide or imino group, which restores an internal charge transfer (ICT) process within the molecule, leading to a higher quantum yield. uctm.eduuctm.edu For example, the quantum yield of one such sensor increased from 0.054 at pH 7.2 to 0.146 at pH 10. uctm.edu This deprotonation increases the electron-donating ability of the nitrogen atom, enhancing the ICT efficiency. uctm.edu
The "off-on-off" mechanism is another sophisticated sensing pathway observed in related fluorescent probes. researchgate.net While not detailed for a simple this compound, the principle involves a fluorophore that is non-fluorescent at neutral and high pH ("off" states) but becomes highly fluorescent upon protonation at a specific acidic pH range ("on" state). researchgate.net Further changes in pH, either increasing or decreasing beyond this optimal range, lead to quenching of the fluorescence, returning it to an "off" state. researchgate.net In systems based on 2-aminoterephthalic acid, such as the metal-organic framework Al-MIL-101-NH2, a continuous "off-on" response is seen where fluorescence intensity steadily increases as the pH rises from 4.0 to 7.7. nih.govresearchgate.net The sensing mechanism is attributed to the protonation state of the free amino groups on the terephthalate (B1205515) linker. nih.govresearchgate.net
Table 2: pH-Dependent Quantum Yields of a 2-benzamido-1,4-dimethylterephthalate Sensor
| pH | Quantum Yield (Φf) | Citation |
| 2.0 | 0.040 | uctm.edu |
| 4.5 | 0.042 | uctm.edu |
| 6.8 | 0.052 | uctm.edu |
| 7.2 | 0.054 | uctm.edu |
| 10.0 | 0.146 | uctm.edu |
Internal Charge Transfer (ICT) Phenomena
Internal charge transfer (ICT) is a fundamental photophysical process that governs the fluorescence behavior of many this compound derivatives. uctm.edu ICT occurs in molecules that contain both an electron-donating group (like the amino group) and an electron-accepting group (like the methoxycarbonyl groups) attached to a conjugated π-system. ossila.com Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. ossila.com
In derivatives of 2-aminoterephthalate, the amino group acts as the electron donor and the rest of the aromatic system with its ester groups acts as the acceptor. uctm.edu The efficiency of this ICT process is highly sensitive to the chemical environment and molecular structure. For example, protonation of the amino or a related amide group can inhibit the ICT process, leading to fluorescence quenching (the "off" state). uctm.eduuctm.edu Conversely, deprotonation in an alkaline medium enhances the electron-donating strength of the nitrogen atom, which restores or increases the efficiency of the ICT, resulting in a significant increase in fluorescence intensity (the "on" state). uctm.edu This phenomenon is the basis for their application as pH sensors. The high efficiency of solid-state emissions in some derivatives is also attributed to the intramolecular CT character of their lowest singlet excited (S1) states. kyoto-u.ac.jp
Excitation Energy Transfer (EET) in Bifluorophores
Excitation energy transfer (EET), often occurring via the Förster resonance energy transfer (FRET) mechanism, is a process where an excited donor fluorophore non-radiatively transfers its energy to a nearby acceptor fluorophore. uctm.edu This principle has been used to design advanced sensors using this compound as a building block.
A novel bifluorophoric system was synthesized using a 2-aminodimethylterephthalate derivative as the energy donor and 3-aminobenzanthrone (B1253024) as the energy acceptor, linked by a spacer. uctm.edu In this system, when the donor is excited (e.g., at 330 nm), it efficiently transfers its energy to the acceptor, resulting in strong emission from the acceptor (at 558 nm) rather than the donor. uctm.edu The efficiency of this energy transfer was calculated to be a remarkable 89%. uctm.edu
This EET process can also be modulated by pH. At low pH (2 - 5.8), protonation of an imine group near the terephthalate donor moiety leads to fluorescence quenching through an ICT-based mechanism. uctm.edu This quenching of the donor's excited state effectively shuts down the energy transfer to the acceptor, thus turning the acceptor's fluorescence "off". This demonstrates how EET in bifluorophoric systems can be coupled with ICT phenomena to create ratiometric or "off-on" pH sensors with a large, synthetically tunable Stokes shift. uctm.edu
Time-Resolved Spectroscopy
Time-resolved spectroscopy provides critical information on the dynamics of excited states, including their lifetimes and the kinetic pathways of their decay. These measurements are essential for understanding the mechanisms of fluorescence, quenching, and energy transfer.
Excited-State Lifetimes and Decay Kinetics
Time-resolved photoluminescence measurements on amine-functionalized terephthalic acid derivatives, which serve as models for the linkers in metal-organic frameworks, have revealed their excited-state decay kinetics. nih.govacs.org Using techniques like time-correlated single-photon counting (TCSPC), it has been shown that the fluorescence decay profiles of these compounds can typically be modeled with a double exponential function, indicating the presence of at least two distinct decay processes. nih.govacs.org
The excited-state lifetimes are sensitive to the solvent environment. For one aminoterephthalate derivative (Linker 1), the average lifetime was measured to be 3.02 ns in dimethyl sulfoxide (B87167) (DMSO) and was significantly shorter at 1.58 ns in tetrahydrofuran (B95107) (THF). nih.govacs.org For a related compound with a different amine functionalization (Linker 2), the lifetimes were longer: 3.91 ns in DMSO and 3.29 ns in THF. nih.govacs.org These variations in lifetime reflect changes in the rates of radiative and non-radiative decay pathways, influenced by factors like solvent polarity and the potential for excited-state rotational dynamics. nih.gov Nanosecond transient absorption (ns-TA) spectra have further revealed the presence of long-lived excited-state absorption signals, with decay kinetics that can be tracked over nanosecond to microsecond timescales. nih.gov
Table 3: Excited-State Lifetimes of Amine-Functionalized Terephthalic Acid Derivatives
| Compound | Solvent | Average Lifetime (τ) | Citation |
| Linker 1 | DMSO | 3.02 ± 0.02 ns | nih.govacs.org |
| Linker 1 | THF | 1.58 ± 0.05 ns | nih.govacs.org |
| Linker 2 | DMSO | 3.91 ± 0.04 ns | nih.govacs.org |
| Linker 2 | THF | 3.29 ± 0.07 ns | nih.govacs.org |
Conformational Changes in Excited States (e.g., Intramolecular Rotation)
The photophysical behavior of aminoterephthalate derivatives is significantly influenced by conformational changes that occur in the electronically excited state. These changes, particularly intramolecular rotation, play a crucial role in dictating the de-excitation pathways and, consequently, the fluorescence properties of these molecules.
For the ortho isomer of amine-functionalized terephthalic acid derivatives, femtosecond/nanosecond transient absorption spectroscopy has revealed a reversible conformational change in the excited state. nih.gov This transformation, which occurs via intramolecular rotation within approximately 110 picoseconds, leads to the population of a triplet state manifold. nih.gov This process highlights how modifying the position of the amine group on the terephthalate core can influence excited-state dynamics. By limiting the extent of intramolecular rotation, nonradiative relaxation pathways to the ground state can be suppressed, thereby extending the lifetime of the excited state. acs.org
In some cases, these molecules can transition from a twisted geometry in the ground state to a more planar conformation in the excited state, a phenomenon known as planar intramolecular charge transfer (PLICT). nih.gov This is in contrast to the more common twisted intramolecular charge transfer (TICT) state, where a molecule that is planar in the ground state becomes twisted upon excitation. nih.govresearchgate.net The transition to a PLICT state is often facilitated by enhanced orbital conjugation between different parts of the molecule connected by a rotating single bond. nih.gov
The structural features of the specific aminoterephthalate derivative are critical in determining whether a TICT state is stabilized. For some derivatives, the absence of significant TICT state stabilization can be attributed to a lack of the necessary conformational flexibility or an electronic environment that favors a twisted geometry. nih.gov The rotation of the central carbon-carbon bond axis is a key factor in the excited-state dynamics, and any restriction of this rotation, whether by steric hindrance or electronic conjugation, will impact these dynamics. acs.org
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been employed to understand the interplay of steric and conjugation barriers that govern these rotational processes. nih.gov For instance, in derivatives with the amine group at the meta position, a complex interplay of high-energy steric and conjugation barriers has been identified. nih.gov These intramolecular rotational effects are not limited to the free molecules in solution but can also occur when these linkers are incorporated into more rigid structures like metal-organic frameworks (MOFs), albeit to a more limited extent. nih.gov Understanding these structure-function relationships is key to designing and improving the performance of these organic emitters for applications in sensing and light-emitting technologies. nih.gov
Applications in Sensing Technologies
The unique photophysical properties of this compound and its derivatives, particularly their fluorescence, make them highly suitable for a variety of sensing applications.
Derivatives of this compound have been successfully developed as fluorescent pH sensors. uctm.edu These sensors often operate on an "off-on" mechanism, where their fluorescence is quenched in certain pH ranges and enhanced in others. uctm.edu This switching behavior is typically governed by an internal charge transfer (ICT) process. uctm.edu
For example, a novel fluorescent sensor based on a 2-aminodimethylterephthalate derivative functions as a pH probe. uctm.edu The mechanism involves the protonation and deprotonation of an imino or amide group attached to the fluorophore. uctm.edu In acidic to neutral conditions (pH 2.0 - 7.2), the sensor's emission is relatively low and does not change significantly. uctm.edu However, in a more alkaline environment (pH 7.2 - 10.0), the deprotonation of the receptor group restores the ICT process, leading to a significant increase in fluorescence intensity and a bathochromic shift (a shift to longer wavelengths) in the emission spectrum. uctm.edu This "on-state" in the alkaline range makes these compounds effective for pH determination in various chemical and biological systems. uctm.eduresearchgate.net
The photophysical characteristics of these pH sensors can be fine-tuned. For instance, the quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, can change dramatically with pH. In one study, the quantum yield of a 2-benzamido-1,4-dimethylterephthalate sensor increased from approximately 0.040-0.054 in the pH range of 2 to 7.2 to 0.146 at pH 10. uctm.edu
| pH | Quantum Yield (ΦF) |
| 2 | 0.040 |
| 4.5 | 0.042 |
| 6.8 | 0.052 |
| 7.2 | 0.054 |
| 10 | 0.146 |
This table displays the quantum yields of a 2-benzamido-1,4-dimethylterephthalate based pH sensor at different pH values, illustrating the "off-on" fluorescence behavior. uctm.edu
The development of such pH sensors is significant for applications in clinical analysis, food production, and environmental monitoring. uctm.edu Metal-organic frameworks (MOFs) incorporating 2-aminoterephthalic acid have also been explored as stable and sensitive fluorescent pH sensors in aqueous environments. researchgate.netresearchgate.net
The sensing capabilities of this compound derivatives extend to the detection of various cations and anions. uctm.edunih.govrsc.org The interaction of the sensor molecule with specific ions can lead to a measurable change in its fluorescence, enabling the detection and quantification of the target analyte. researchgate.net
Cation Sensing: Derivatives of 2-aminoterephthalic acid have been utilized in the development of fluorescent sensors for metal cations. For instance, a sensor synthesized from 2-aminoterephthalic acid and betalamic acid demonstrated high selectivity for copper ions (Cu²⁺) over other interfering metal ions. acs.org The binding of Cu²⁺ to the sensor molecule results in a change in its fluorescence properties, allowing for the detection of this important metal ion. acs.org
Anion Sensing: The detection of anions is another area where these compounds have shown promise. researchgate.net The fluorescence of a 2-aminodimethylterephthalate derivative can be modulated by the presence of anions like hydroxide (B78521), which is a key aspect of its function as a pH sensor. uctm.edu More broadly, the design of fluorescent sensors for various anions is an active area of research, with applications in biological and environmental monitoring. rsc.orgresearchgate.net The development of array-based sensing methods, which use multiple cross-reactive probes, allows for the differentiation of similar analytes, including various cations and anions. nih.gov
To enhance sensitivity and create more robust sensing platforms, this compound and its derivatives can be integrated into plasmonic and other optical sensors. mdpi.comnih.govchalmers.se Plasmonic sensors utilize the interaction of light with the collective oscillations of electrons in metallic nanoparticles, a phenomenon known as surface plasmon resonance (SPR). nih.gov This interaction is highly sensitive to changes in the local refractive index, which can be induced by the binding of an analyte. nih.gov
By immobilizing aminoterephthalate-based fluorescent probes onto plasmonic nanostructures, it is possible to create hybrid sensors that combine the benefits of both technologies. mdpi.com For example, a fluorescent sensor for 2,6-dimethyl phenol (B47542) was developed by immobilizing Eu³⁺-2-aminoterephthalate on mesoporous silica (B1680970) nanoparticles. mdpi.comresearchgate.net This approach leverages the specific recognition capabilities of the aminoterephthalate derivative and the signal enhancement provided by the plasmonic material. mdpi.com
The integration of these fluorescent molecules into fiber-optic sensors is another promising direction. nih.gov Plasmonic fiber-optic biosensors offer advantages such as small size, accuracy, low cost, and the potential for remote and distributed sensing. nih.gov These sensors can be fabricated by depositing plasmonic nanoparticles or thin films onto the surface of an optical fiber, which is then functionalized with the sensing molecules. nih.gov
The development of "plasmonic plastics," which are composite materials containing plasmonic nanoparticles within a polymer matrix, opens up new possibilities for the large-scale production of 3D-printed optical sensors. chalmers.se This technology could enable the creation of customized and complex sensor geometries incorporating aminoterephthalate-based probes for a wide range of applications. chalmers.se
Derivatives of 2-aminoterephthalic acid (2-ATA) are valuable as fluorescent probes for biological imaging. guidechem.com Their inherent fluorescence and the ability to functionalize their structure allow for the design of probes that can target specific biomolecules or cellular compartments.
These compounds can serve as precursors for the synthesis of more complex fluorescent dyes and probes. For example, nitrogen-doped carbon quantum dots (CQDs) have been synthesized using 2-aminoterephthalic acid as a carbon and nitrogen source. researchgate.net These CQDs exhibit a high fluorescence quantum yield and have been investigated for their potential in bioimaging and biosensing due to their excellent biocompatibility and tunable fluorescence. researchgate.net
The application of 2-ATA derivatives in bio-imaging includes their use in studying cellular processes. For instance, fluorescent probes based on these compounds can be designed to monitor changes in the cellular environment, such as pH. researchgate.net The ability to visualize these changes in living cells provides valuable insights into cellular metabolism, proliferation, and apoptosis. researchgate.netresearchgate.net
Furthermore, dual-response fluorescent probes have been constructed using 2-aminoterephthalic acid in combination with other fluorescent molecules and metal ions. acs.org For example, a probe consisting of Eu³⁺, 2-aminoterephthalic acid, and rhodamine B has been developed for the determination of vanadate, an important biological anion. acs.org This probe exhibits a structural change in response to different forms of vanadate, leading to a change in its fluorescence that can be used for detection. acs.org
Applications in Optoelectronic Devices
The fluorescent properties of this compound and its derivatives make them attractive candidates for use in various optoelectronic devices. uctm.edu These organic chromophores exhibit efficient fluorescence in the visible region, particularly in the solid state, which is a crucial characteristic for applications in light-emitting technologies. uctm.eduuctm.edu
Derivatives of 2,5-diaminoterephthalate, which share a similar core structure, have garnered significant attention for their use in functional materials and optoelectronic devices such as:
Organic Light-Emitting Diodes (OLEDs): These compounds can serve as the emissive layer in OLEDs, converting electrical energy into light. uctm.edu The tunability of their emission color and high fluorescence efficiency are key advantages for this application. uctm.eduresearchgate.net
Light-Emitting Field-Effect Transistors (LEFETs): In these devices, the material functions as both the charge-transporting medium and the light emitter. uctm.edu
Semiconductor Lasers: The high quantum yields and stimulated emission properties of some derivatives make them suitable for use as gain media in organic semiconductor lasers. uctm.edu
Fluorescent Solid Sensors: The solid-state fluorescence of these materials enables their use in sensors for detecting various analytes in a solid format. uctm.edu
Recent research has also focused on the development of flexible organic crystals based on single-benzene molecules like dimethyl 2,5-bis((2-hydroxyethyl)amino)terephthalate. nih.gov These crystals can exhibit red fluorescence and, importantly, can be elastically bent without breaking. nih.gov This mechanical flexibility opens up the possibility of using them in flexible optoelectronic devices, such as flexible optical waveguides. nih.gov By engineering the side chains of these molecules, it is possible to tune the mechanical properties of the crystals, creating materials that are suitable for wearable optoelectronic devices. chinesechemsoc.org
The synthesis of bifluorophoric systems, where a 2-aminodimethylterephthalate donor is linked to an acceptor molecule, has also been explored. uctm.edu These systems can exhibit efficient energy transfer, which is a fundamental process in many optoelectronic applications, including OLEDs and organic photovoltaic cells. uctm.edu
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are gaining attention as highly effective emitters in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their molecular structure, often featuring a donor-acceptor-donor design, allows for efficient electroluminescence across the visible spectrum.
Detailed research has demonstrated the capabilities of these compounds. For instance, a series of thermally activated delayed fluorescence (TADF) OLEDs using donor-acceptor-donor diaminoterephthalate derivatives as dopants achieved high external quantum efficiencies (EQE). These devices emitted colors ranging from red to yellowish-orange, with a maximum EQE of 13.9% for red, 15.5% for orange, and 17.7% for yellowish-orange light. uctm.edu
Further innovation has been seen with multi-resonant TADF emitters derived from a fused polycyclic amine/carbonyl framework. OLEDs incorporating these emitters displayed green-yellow electroluminescence at peaks around 543 and 544 nm. Two isomeric forms of these emitters yielded maximum EQEs of 9.8% and 10.5%. The performance was significantly enhanced by using a hyperfluorescence strategy, which boosted the maximum EQE to 19.9%. researchgate.net
Additionally, copolymers incorporating dimethyl 2,5-bis((2-(pent-4-enoyloxy)ethyl)amino)terephthalate (DEAT) have been synthesized to create materials for white-light afterglow emission, achieving a notable quantum yield of 27.2%. kyoto-u.ac.jpchinesechemsoc.org
Table 1: Performance of OLEDs Employing this compound Derivatives
| Derivative Type | Emission Color | Max. External Quantum Efficiency (EQE) | Emission Peak (λEL) | Reference |
|---|---|---|---|---|
| Donor-Acceptor-Donor Diaminoterephthalate | Red | 13.9% | Not Specified | uctm.edu |
| Donor-Acceptor-Donor Diaminoterephthalate | Orange | 15.5% | Not Specified | uctm.edu |
| Donor-Acceptor-Donor Diaminoterephthalate | Yellowish-Orange | 17.7% | Not Specified | uctm.edu |
| Fused Polycyclic Amine/Carbonyl (Sym-DiDiKTa) | Green-Yellow | 9.8% | 543 nm | researchgate.net |
| Fused Polycyclic Amine/Carbonyl (Asym-DiDiKTa) | Green-Yellow | 10.5% | 544 nm | researchgate.net |
| Fused Polycyclic Amine/Carbonyl (Asym-DiDiKTa) in Hyperfluorescence Device | Green-Yellow | 19.9% | 548 nm | researchgate.net |
| Copolymer with DEAT | White | 27.2% (Quantum Yield) | Broad Spectrum | kyoto-u.ac.jpchinesechemsoc.org |
Light-Emitting Field-Effect Transistors
Derivatives of 2,5-diaminoterephthalate are considered promising materials for the development of light-emitting field-effect transistors (LEFETs). uctm.edu These devices are of significant interest as they uniquely combine the electrical switching function of a transistor with the light-generating capability of an LED in a single architecture. utupub.fiworktribe.com This integration offers the potential to simplify the circuitry in active-matrix displays and could serve as a platform for developing electrically pumped organic lasers. utupub.figoogle.com
The molecular design of this compound derivatives, which promotes high fluorescence efficiency in the solid state, makes them suitable candidates for the emissive layer in a LEFET structure. uctm.edukyoto-u.ac.jp While the field of OLETs is advancing with innovations in device configurations and the development of high-mobility emissive organic semiconductors, specific device performance data for LEFETs explicitly using this compound derivatives is not yet widely available in the literature. utupub.fi However, the inherent photophysical properties of this class of compounds suggest their potential for creating efficient and bright LEFETs. uctm.edu
Semiconductor Lasers
The class of organic chromophores that includes derivatives of 2,5-diaminoterephthalate has attracted attention for its potential application in semiconductor lasers. uctm.edu The development of an electrically pumped organic laser remains a major goal in the field of optoelectronics, and identifying suitable gain materials is a critical step. rsc.org
Research into the photophysical properties of certain dimethyl 2,5-diaminoterephthalate derivatives has shown promising results for lasing applications. Specifically, single crystals of a derivative have been shown to exhibit amplified spontaneous emission (ASE), a phenomenon that is a prerequisite for demonstrating lasing. researchgate.netchinesechemsoc.org These crystals showed significant amplified spontaneous emission with low energy thresholds, highlighting their potential as organic solid-state laser media. researchgate.net
Despite these promising findings, which establish these materials as strong candidates for organic lasers, the realization of a complete, electrically-driven semiconductor laser device using a this compound derivative as the gain medium has not yet been reported in the reviewed literature. The current research focuses on the fundamental properties and potential of these materials for lasing applications. rsc.orgsigmaaldrich.com
Applications in Materials Science and Supramolecular Chemistry
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. The unique properties of Dimethyl aminoterephthalate make it a valuable component in the synthesis and modification of these materials.
Building Block for MOF Synthesis (e.g., UiO-66-NH2)
This compound's corresponding ligand, 2-aminoterephthalic acid (NH2-BDC), is a foundational building block for synthesizing amino-functionalized MOFs. One of the most prominent examples is UiO-66-NH2, a zirconium-based MOF known for its exceptional chemical and thermal stability.
The synthesis of UiO-66-NH2 typically involves the solvothermal reaction of a zirconium salt, such as zirconium tetrachloride (ZrCl4), with 2-aminoterephthalic acid in a solvent like N,N-dimethylformamide (DMF). nih.govmdpi.com The reaction is carried out at elevated temperatures, often around 80-120°C, for a period of 24 hours. nih.govyoutube.comnih.gov The resulting product is a crystalline powder, which is then purified by washing with solvents like DMF and ethanol (B145695) to remove unreacted precursors. nih.gov The particle size of the synthesized UiO-66-NH2 can be in the nanometer range, for instance, around 150 nm. nih.gov
The table below summarizes typical synthesis parameters for UiO-66-NH2 using 2-aminoterephthalic acid.
| Parameter | Value | Source(s) |
| Metal Precursor | Zirconium tetrachloride (ZrCl4) | nih.govmdpi.comnih.gov |
| Organic Linker | 2-aminoterephthalic acid (H2BDC-NH2) | nih.govmdpi.comnih.gov |
| Solvent | N,N-dimethylformamide (DMF) | nih.govmdpi.comnih.gov |
| Temperature | 80 - 120 °C | nih.govyoutube.comnih.gov |
| Reaction Time | 24 hours | nih.govyoutube.comnih.gov |
| Product | Yellowish crystalline powder | nih.govyoutube.com |
Functionalization of MOFs via Post-Synthetic Modification
Post-synthetic modification (PSM) is a powerful technique used to introduce new functionalities into MOFs after their initial synthesis. The amino group present on the terephthalate (B1205515) linker in MOFs like UiO-66-NH2 provides a reactive site for a variety of covalent modifications. nih.govescholarship.org This allows for the precise tailoring of the MOF's chemical and physical properties without altering the underlying framework structure.
PSM enables the covalent attachment of various organic molecules, including drugs and biomolecules, to the MOF's internal pores. rsc.org This is often achieved under mild reaction conditions to preserve the integrity of the MOF structure. rsc.org The ability to functionalize the interior and exterior of the porous material opens up possibilities for creating highly specialized materials for specific applications. ekb.eg
Applications of MOFs Incorporating this compound Derivatives
MOFs synthesized from aminoterephthalate ligands exhibit a wide range of applications stemming from their high surface area, tunable porosity, and the presence of functional amino groups.
Gas Adsorption: Amino-functionalized MOFs have shown significant promise in gas adsorption and separation, particularly for carbon dioxide (CO2). The amino groups can enhance the affinity of the MOF for CO2, leading to increased adsorption capacity. eeer.orgeeer.org For example, amino-modified Mg-MOF-74 demonstrated a notable increase in CO2 adsorption capacity compared to its unmodified counterpart. eeer.org Studies on amino-functionalized Zr-MOFs have reported CO2 adsorption capacities as high as 9 mmol/g at 0°C. researchgate.net The increased selectivity for CO2 over other gases like nitrogen makes these materials attractive for applications in carbon capture and purification. bath.ac.uk
Catalysis: The zirconium clusters in UiO-66-NH2 act as Lewis acid sites, making it an effective catalyst for various chemical reactions. mdpi.com It has been shown to exhibit good performance in catalyzing the hydrolysis of chemical warfare agent simulants, such as dimethyl p-nitrophenyl phosphate (B84403) (DMNP). mdpi.comacs.org The catalytic activity is influenced by factors like particle size and defects within the MOF structure. mdpi.com
Drug Delivery: The porous nature and the ability to be functionalized make amino-terephthalate-based MOFs, like UiO-66-NH2, promising candidates for drug delivery systems. nih.gov The high degree of connectivity in its crystal structure provides outstanding chemical stability across a range of pH values. nih.gov Drugs can be loaded into the pores of the MOF and the surface can be modified with targeting ligands to enhance delivery to specific cells, such as in cancer therapy. nih.gov
Polymer Chemistry
While Dimethyl terephthalate (DMT) is a well-established monomer in the production of polyesters like polyethylene (B3416737) terephthalate (PET), wikipedia.orgnih.gov this compound also plays a role in polymer chemistry, particularly in the synthesis of specialized and high-performance polymers.
Monomer in Polymerization Reactions
This compound can be used as a monomer in polymerization reactions to introduce specific functionalities into the polymer backbone. Its amino group can react with other monomers to form polyamides or can be used to modify the properties of polyesters. The presence of the amino group can improve properties such as dyeability, adhesion, and thermal stability. While less common than DMT, its use allows for the creation of polymers with tailored characteristics. specialchem.comrecyc-elit.com
Component in High-Performance Polymers
The incorporation of this compound into polymer structures can lead to the development of high-performance materials. The rigid aromatic ring of the terephthalate structure contributes to thermal stability and mechanical strength, while the amino group provides a site for cross-linking or further chemical modification. These characteristics are desirable in materials used for applications requiring high thermal resistance and durability, such as in engineering plastics and advanced films. specialchem.commcc-hamburg.de
Conductive Polymers
The molecular architecture of this compound, featuring an aromatic ring substituted with an amino group, is analogous to monomers like aniline, which are foundational in the synthesis of well-known conductive polymers. conicet.gov.ar Electroactive polymers (EAPs) are materials that change size or shape in response to an electric field. wikipedia.orgnih.gov Conductive polymers, a class of EAPs, possess delocalized π-electrons along their backbone, which is a primary reason for their unique electrical properties. researchgate.net The synthesis of these polymers often involves the oxidative polymerization of monomers. researchgate.net
Despite the structural similarities of this compound to established monomers, a review of available scientific literature does not yield specific research detailing its direct polymerization or copolymerization to form intrinsically conductive or electroactive polymers. The presence of two ester groups on the aromatic ring significantly alters the electronic properties compared to aniline, which could affect the polymerization process and the ultimate conductivity of the resulting polymer. Further research would be required to explore the potential of this compound as a monomer for conductive polymer synthesis.
Copolymerization Studies
This compound is a bifunctional monomer, containing both an amine group and two methyl ester groups. This structure makes it a viable candidate for polycondensation reactions to create various copolymers, such as polyamides and polyesteramides. Polyamides are conventionally synthesized through the condensation reaction between amines and carboxylic acids or their derivatives. nih.gov
While direct studies on the copolymerization of this compound are not extensively documented, its reactivity can be inferred from established polymer chemistry principles. The amine group can react with dicarboxylic acids or their derivatives (like acyl chlorides) to form amide linkages. Simultaneously, the methyl ester groups can undergo transesterification with diols to form ester linkages or react with diamines to form amide linkages, a reaction used in the synthesis of certain polyesteramides from Dimethyl terephthalate (DMT). utwente.nl
The compound's dual functionality allows for several potential copolymerization strategies. It could theoretically undergo self-condensation under specific conditions to form a polyesteramide, or it could be copolymerized with various monomers to impart specific properties to the resulting polymer chain.
Below is a table illustrating the potential types of copolymers that could be synthesized using this compound as a monomer.
| Co-monomer Type | Example Co-monomer | Resulting Polymer Linkage | Potential Polymer Class |
| Dicarboxylic Acid | Adipic acid | Amide | Polyamide |
| Diol | Ethylene glycol | Ester (via transesterification) | Polyester |
| Diamine | Hexamethylenediamine | Amide | Polyamide |
| Amino Acid | Glycine | Amide | Polyamide |
Design of Supramolecular Assemblies
The specific arrangement of functional groups in this compound facilitates its self-assembly into well-defined supramolecular structures driven by non-covalent interactions. ethernet.edu.et The primary interaction governing this assembly is hydrogen bonding. nih.govnih.gov
Crystallographic studies reveal that molecules of this compound form centrosymmetric dimers. nih.govnih.govresearchgate.net This dimerization is achieved through two symmetry-related intermolecular N—H⋯O=C hydrogen bonds between the amino group of one molecule and a carbonyl oxygen of an adjacent molecule. nih.govnih.govuni-frankfurt.de In addition to the intermolecular bonds that form the dimer, each molecule also exhibits an intramolecular N—H⋯O=C hydrogen bond. nih.govnih.gov
These dimers then organize further, stacking along the crystallographic a-axis with an interplanar distance of 3.396 (2) Å. nih.govresearchgate.net Adjacent stacks are arranged in a herringbone pattern, creating a stable, ordered three-dimensional crystal lattice. nih.govnih.govresearchgate.net This hierarchical assembly, from molecule to dimer to stacked herringbone structure, is a clear example of programmed supramolecular design inherent to the molecule's structure.
Detailed crystallographic data for this compound is presented in the table below. researchgate.net
| Crystal Parameter | Value |
| Formula | C10H11NO4 |
| Molecular Weight | 209.20 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.7721 (12) |
| b (Å) | 16.928 (5) |
| c (Å) | 11.841 (5) |
| β (°) | 93.88 (5) |
| Volume (ų) | 954.4 (6) |
| Z | 4 |
| Temperature (K) | 166 |
Textile Applications
In the textile industry, the primary application of this compound is not as a direct component of fibers, but as a crucial intermediate in the synthesis of dyes. nih.govnih.gov Specifically, it is used in the industrial production of yellow azo pigments. nih.govuni-frankfurt.de Azo dyes and pigments are a major class of colorants used for textiles, characterized by the presence of one or more azo groups (–N=N–). ftstjournal.commdpi.com
The synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. mdpi.com The aromatic amine group (–NH2) on the this compound molecule is the reactive site for this process. In the first step, the amine is treated with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. mdpi.com This highly reactive diazonium salt is then reacted with a coupling component (such as a phenol (B47542) or another aromatic amine) to form the final azo dye, which contains the chromophore responsible for its color. ftstjournal.com
This compound is specifically identified as an intermediate in the synthesis of Pigment Yellow 213. nih.govresearchgate.net Azo pigments derived from this compound are used to color various materials, including synthetic fabrics like polyester. nih.gov
Future Research Directions and Potential Innovations
Exploration of Novel Derivatives and Functionalization Strategies
The core structure of dimethyl aminoterephthalate serves as a valuable scaffold for the synthesis of a diverse range of novel derivatives and functionalized materials. A primary area of future research lies in its use as a linker molecule for the creation of advanced metal-organic frameworks (MOFs).
Researchers have successfully synthesized novel amino-functionalized MOFs by reacting 2-aminoterephthalic acid (the parent acid of this compound) with various metal centers, including magnesium (Mg), cobalt (Co), strontium (Sr), and copper (Cu). nih.govsemanticscholar.orgrsc.org These studies have demonstrated that the choice of metal center and the functionalization of the organic linker can significantly influence the resulting MOF's properties, such as its thermal stability and gas adsorption selectivity. nih.govresearchgate.net For instance, Mg-ABDC and Co-ABDC, where ABDC is 2-aminoterephthalate, have shown high selectivity for CO2. nih.govresearchgate.net
Future work will likely focus on:
Systematic Variation of Metal Centers: Exploring a wider range of metal ions to create MOFs with tailored electronic, magnetic, and catalytic properties.
Post-Synthetic Modification: Developing new methods to functionalize the amino group on the terephthalate (B1205515) linker after the MOF has been synthesized. This could involve introducing chiral moieties for enantioselective catalysis or other functional groups to enhance sensor capabilities.
Mixed-Linker Systems: Incorporating this compound alongside other organic linkers to create mixed-linker MOFs. rsc.org This strategy offers greater flexibility in tuning pore size, shape, and the chemical environment within the framework. rsc.org
Synthesis of Novel Heterocyclic Scaffolds: Utilizing the reactivity of the cyano and acetamide (B32628) groups in derivatives of this compound to construct complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.net
Table 1: Examples of Synthesized Amino-Functionalized MOFs
| MOF Designation | Metal Center | Organic Linker | Key Finding | Reference |
|---|---|---|---|---|
| Mg-ABDC | Magnesium | 2-Aminoterephthalate | High CO2/N2 selectivity (396) | nih.gov |
| Co-ABDC | Cobalt | 2-Aminoterephthalate | Isostructural with Mg-ABDC, high heat of CO2 adsorption | nih.gov |
| Sr-ABDC | Strontium | 2-Aminoterephthalate | Good thermal stability, low adsorption capacity due to narrow pores | nih.govsemanticscholar.org |
| NH2–Cu-MOF | Copper | 2-Aminoterephthalic acid | Nanosheets with high-intensity fluorescence for detecting TNP | rsc.org |
Advanced Spectroscopic Techniques for In Situ Characterization
A deeper understanding of the dynamic processes involved in the synthesis and function of this compound-based materials requires the application of advanced, in situ spectroscopic techniques. These methods allow for real-time monitoring of reactions and material transformations.
Recent studies on amine-functionalized terephthalic acid derivatives have employed a combination of steady-state and ultrafast laser spectroscopy to investigate their photophysics. acs.org Femtosecond/nanosecond transient absorption spectroscopy has been used to observe reversible excited-state conformational changes, such as intramolecular rotation, which can influence the material's properties. acs.org Furthermore, ¹H NMR relaxometry has been utilized to probe the dynamics of the amino group within MOF structures, providing insights into the electronic environment and rotational correlation times. rsc.org
Future research will benefit from the increased use of:
In Situ Raman and FTIR Spectroscopy: To monitor the formation of MOFs from this compound linkers under solvothermal conditions, elucidating reaction mechanisms and identifying intermediate species. researchgate.net
Operando Spectroscopy: Combining spectroscopic techniques with electrochemical measurements to study the behavior of this compound-based materials in real-time during catalytic or energy storage applications.
Solid-State NMR: To provide detailed structural information and dynamics of both the organic linker and the metal centers in MOFs and other solid-state materials.
Integration with Artificial Intelligence and Machine Learning in Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science by accelerating the discovery and design of new materials with desired properties. nih.gov While specific applications to this compound are still emerging, the potential is vast.
ML models can be trained on existing data from materials databases to predict a wide range of properties, such as band gaps, mechanical strength, and catalytic activity, based on chemical composition and structure. nih.govresearchgate.netcolab.ws This predictive capability can significantly reduce the time and cost associated with traditional trial-and-error experimental approaches. nih.gov
Future directions in this area include:
High-Throughput Virtual Screening: Using ML algorithms to rapidly screen vast libraries of potential this compound derivatives and MOF structures to identify candidates with optimal properties for specific applications.
Predictive Modeling of Synthesis: Developing ML models that can predict the optimal synthesis conditions (e.g., temperature, pressure, solvent) to obtain a desired polymorph or crystal morphology of a this compound-based material.
Inverse Design: Employing generative ML models to design novel this compound derivatives and MOF architectures with targeted functionalities from the ground up.
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Property Prediction | Forecast electronic, optical, and mechanical properties of new derivatives. | Accelerate the identification of promising materials for specific applications. nih.gov |
| Synthesis Optimization | Predict optimal reaction conditions for desired material outcomes. | Reduce experimental costs and time, improve material quality. |
Sustainable Synthesis and Green Chemistry Approaches
The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is a critical area of future research. This aligns with the broader principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources.
One promising green production technology for this compound is catalytic hydrogenation. google.com This method offers a simpler and more environmentally friendly alternative to traditional reduction methods that can generate significant waste. google.com A patented process describes the catalytic hydrogenation of dimethyl nitroterephthalate to produce this compound with high purity and yield. google.com
Future innovations in sustainable synthesis will likely involve:
Biocatalysis: Exploring the use of enzymes (biocatalysts) for the synthesis of this compound and its derivatives. mdpi.commdpi.com Enzymatic processes often operate under mild conditions and can offer high selectivity, reducing the need for harsh reagents and purification steps. mdpi.commdpi.com
Renewable Feedstocks: Investigating pathways to produce the precursors of this compound, such as terephthalic acid, from renewable biomass sources rather than petroleum. ukm.myrsc.org
Green Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as biomass-derived solvents like dimethyl isosorbide, in the synthesis and processing of this compound-based materials. conicet.gov.arrsc.org
Broadening Application Scope in Emerging Technologies (e.g., Quantum Computing, Energy Storage)
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for application in a range of emerging technologies.
Energy Storage: In the field of energy storage, a closely related compound, dimethyl terephthalate (DMT), has been identified as a redox shuttle molecule that can lead to self-discharge in lithium-ion batteries. colab.ws While this is an undesirable effect, understanding this mechanism is crucial for designing more stable batteries. colab.ws Future research could explore modifying the this compound structure to control its redox properties, potentially leading to its use in redox flow batteries or as a component in advanced electrolytes or electrode materials. nih.gov The development of advanced materials is key to improving the energy and power density of batteries and supercapacitors. nih.govadvancedbatteriesresearch.com
Quantum Computing: While direct applications are still speculative, the field of quantum computing offers powerful new tools for understanding and designing molecules like this compound at an unprecedented level of detail. Quantum chemical calculations, which are currently performed on classical computers, can be used to study the electronic properties of molecules and predict their behavior. chemrxiv.orgmdpi.com Quantum computers have the potential to solve the complex quantum mechanical equations for molecules much more efficiently than classical computers, which could enable:
Highly Accurate Property Prediction: Precisely calculating the electronic structure and properties of novel this compound derivatives and their interactions within MOFs.
Simulation of Reaction Mechanisms: Simulating complex chemical reactions involving this compound to gain a deeper understanding of catalytic processes and guide the design of more efficient catalysts.
This enhanced computational capability will accelerate the in silico design and discovery of new materials based on the this compound scaffold for a wide array of applications.
Q & A
Q. What are the established synthetic routes for dimethyl aminoterephthalate, and how are the products characterized?
this compound is synthesized via esterification of 2-aminoterephthalic acid with methanol, typically using acid catalysis (e.g., sulfuric acid). Characterization involves 1H NMR (methoxy protons at δ 3.8–4.0 ppm), IR spectroscopy (C=O stretches at ~1700 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 209). Purity is validated by melting point analysis (127–130°C) and HPLC with UV detection .
Q. What analytical techniques are recommended for assessing purity and structural integrity in research settings?
A multi-technique approach is essential:
Q. What safety protocols are critical for handling this compound in laboratories?
Follow OSHA-compliant guidelines:
- Use fume hoods to prevent aerosol inhalation.
- Wear nitrile gloves and lab coats.
- Store in airtight containers away from oxidizers.
- Employ spill kits with diatomaceous earth for containment. Refer to Safety Data Sheets (SDS) for emergency procedures .
Advanced Research Questions
Q. How can this compound be optimized for use in metal-organic frameworks (MOFs)?
In NH2-functionalized MOFs (e.g., UiO-66-NH2), this compound acts as a linker. Optimize incorporation by:
- Adjusting solvothermal synthesis parameters (e.g., 120°C for 24 hours).
- Quantifying amino group density via UV-Vis spectroscopy (absorbance at 364 nm, linear with Beer-Lambert law).
- Validating crystallinity with X-ray diffraction (XRD) and porosity via nitrogen adsorption .
Q. What methodologies resolve contradictions in photodegradation studies of this compound derivatives?
Address conflicting data by:
Q. How do computational models enhance understanding of this compound’s electronic properties?
Combine Density Functional Theory (DFT) with experimental
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
